molecular formula C9H7FN2 B11921057 2-Fluoro-3-methylquinoxaline

2-Fluoro-3-methylquinoxaline

Cat. No.: B11921057
M. Wt: 162.16 g/mol
InChI Key: QZOFHGRCSSJICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-methylquinoxaline is a fluorinated derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse pharmacological properties, including antibacterial, antifungal, and antiviral activities .

Preparation Methods

The synthesis of 2-Fluoro-3-methylquinoxaline involves several synthetic routes. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-fluoroaniline and 1,2-dicarbonyl compounds can yield this compound . Industrial production methods often focus on optimizing reaction conditions to increase yield and reduce costs. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored .

Chemical Reactions Analysis

2-Fluoro-3-methylquinoxaline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoxaline N-oxides, while reduction can yield dihydroquinoxalines .

Scientific Research Applications

2-Fluoro-3-methylquinoxaline has a wide range of scientific research applications:

Comparison with Similar Compounds

2-Fluoro-3-methylquinoxaline can be compared with other fluorinated quinoxalines and quinolines. Similar compounds include:

What sets this compound apart is its unique combination of a fluorine atom and a methyl group, which enhances its biological activity and chemical stability .

Properties

Molecular Formula

C9H7FN2

Molecular Weight

162.16 g/mol

IUPAC Name

2-fluoro-3-methylquinoxaline

InChI

InChI=1S/C9H7FN2/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3

InChI Key

QZOFHGRCSSJICR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1F

Origin of Product

United States

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